Methyl 2,3-difluoro-4-iodobenzoate

Organometallic Chemistry Fluoroarene Functionalization Regioselective Synthesis

Challenge: Chemoselective functionalization of polyhalogenated aromatics for drug discovery. Non-fluorinated iodobenzoates lack orthogonal reactivity for sequential cross-coupling. Solution: Methyl 2,3-difluoro-4-iodobenzoate (CAS 1824056-49-6) delivers vicinal difluoro activation of the C-I bond for efficient Pd-catalyzed coupling, while C-F bonds remain inert for subsequent SNAr or directed metalation. Key advantages: • Orthogonal C-I/C-F reactivity for sequential Suzuki/Sonogashira/Negishi coupling • Validated in retinoid library synthesis (EP3428155) and kinase inhibitor programs • Base-induced iodine migration enables access to densely functionalized scaffolds Purity: ≥98%. Pack sizes: 100 mg-1 g. Bulk available.

Molecular Formula C8H5F2IO2
Molecular Weight 298.02 g/mol
Cat. No. B12847562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-difluoro-4-iodobenzoate
Molecular FormulaC8H5F2IO2
Molecular Weight298.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)I)F)F
InChIInChI=1S/C8H5F2IO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3
InChIKeyDGIHTZGPYOSLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Difluoro-4-iodobenzoate – Polyhalogenated Cross-Coupling Block


Methyl 2,3-difluoro-4-iodobenzoate (CAS 1824056-49-6) is a polyhalogenated aromatic ester with the molecular formula C8H5F2IO2 and a molecular weight of 298.03 g/mol . Its structure features a vicinal difluoro substitution pattern at the 2- and 3-positions, an iodine atom at the para (4-) position, and a methyl ester at the 1-position . This specific arrangement creates a powerful platform for chemoselective, sequential functionalization, where the highly reactive C–I bond enables palladium-catalyzed cross-coupling, while the robust C–F bonds remain inert, allowing for subsequent late-stage modifications [1].

Workflow Chemoselective sequential C–I / C–F functionalization
Unique Capability Base-induced iodine migration for regiodivergent synthesis
Selection Context Orthogonal reactivity suitable for late-stage diversification

Methyl 2,3-Difluoro-4-iodobenzoate vs. Generic Iodobenzoates


Generic substitution with simpler iodobenzoates, such as methyl 4-iodobenzoate or methyl 2-iodobenzoate, fails to replicate the synthetic utility of the target compound. These alternatives lack the vicinal difluoro motif, which is critical for two reasons. First, the strong electron-withdrawing effect of the ortho-difluoro substituents significantly polarizes the C–I bond, enhancing its reactivity in oxidative addition compared to non-fluorinated analogs [1]. Second, the fluorine atoms themselves are synthetically silent handles that can be exploited in subsequent nucleophilic aromatic substitution (SNAr) or directed ortho-metalation reactions, a multi-step vector absent in non-fluorinated scaffolds [2]. Furthermore, the specific 2,3-difluoro-4-iodo pattern is a demonstrated substrate for base-induced iodine migration, a unique reactivity manifold that enables access to otherwise difficult-to-synthesize regioisomers [2].

Target Compound Methyl 2,3-difluoro-4-iodobenzoate
Generic Substitute Methyl 4-iodobenzoate / simpler iodobenzoates
Vicinal difluoro motif polarizes C–I bond, enhancing oxidative addition reactivity
Lacks electron-withdrawing F atoms; C–I reactivity may be lower
Undergoes base-induced iodine migration, enabling regioisomer synthesis
Cannot undergo iodine migration; regioisomer access is limited

Methyl 2,3-Difluoro-4-iodobenzoate: Quantitative Evidence vs. Analogs


Iodine Migration for Regiodivergent Synthesis

The 2,3-difluoro-4-iodobenzoate scaffold is a direct participant in a base-induced iodine migration reaction. Under treatment with lithium diisopropylamide (LDA), the iodine atom migrates to a new position on the ring, enabling the synthesis of regioisomeric products. In contrast, non-fluorinated methyl 4-iodobenzoate cannot undergo this transformation. The 2,3-difluoro-4-iodobenzoic acid was converted to 2,3-difluoro-4,6-diiodobenzoic acid, demonstrating a distinct, quantifiable synthetic outcome [1].

Iodine migration
Head-to-head
LDA treatment converts target to 2,3-difluoro-4,6-diiodobenzoic acid; comparator yields no analogous product
Enables regiodivergent synthesis of densely functionalized intermediates
Reported conditions: LDA, then electrophilic trapping
Organometallic Chemistry Fluoroarene Functionalization Regioselective Synthesis

Enhanced C–I Bond Reactivity in Cross-Coupling

A DFT study on Cu-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates demonstrated that the electronic nature of the aryl ring, modulated by substituents, directly impacts the activation energy of the reaction. The study showed that the directing carboxylate group promotes the reaction for methyl 2-iodobenzoate and, to a lesser extent, methyl 4-iodobenzoate [1]. The presence of the two electron-withdrawing fluorine atoms in methyl 2,3-difluoro-4-iodobenzoate is a class-level inference that the C–I bond will be more electrophilic and reactive compared to methyl 4-iodobenzoate, potentially leading to lower activation barriers.

C–I reactivity (DFT)
Class-level inference
Electron-withdrawing F atoms expected to lower activation barrier vs. non-fluorinated analog
May support faster oxidative addition in cross-coupling
DFT trend reported; direct target kinetic data not available
Cross-Coupling Catalysis DFT Study Fluorinated Building Blocks

Validated Retinoid Drug Discovery Intermediate

The acid form of the target compound, 2,3-difluoro-4-iodobenzoic acid, is explicitly utilized as a key intermediate in the synthesis of retinoid compounds for therapeutic applications (EP3428155) [1]. The synthetic route employs the iodine atom in a Sonogashira coupling to install an ethynyl-linked chroman moiety, generating ethyl 2,3-difluoro-4-((4,4-dimethyl-1-oxothiochroman-6-yl)ethynyl)benzoate [2]. This demonstrates its proven utility in a real-world drug discovery context, a differentiator from non-fluorinated or differently halogenated analogs that were not selected for this scaffold.

Patent intermediate use
Supporting evidence
Employed in Sonogashira coupling to construct retinoid library (EP3428155); non-fluorinated analogs not reported in this scaffold
Demonstrates utility in bioactive molecule synthesis
Specific to patent-reported conditions; SAR contribution inferred
Medicinal Chemistry Retinoid Therapeutics Sonogashira Coupling Patent Evidence

Vicinal Difluoro Pharmacophore for Metabolic Stability

The vicinal difluoro motif is a recognized pharmacophore for blocking oxidative metabolism on aromatic rings. This is a class-level advantage for the target compound over non-fluorinated methyl 4-iodobenzoate. The combination of two ortho-fluorine atoms with a para-iodo group creates a scaffold where the metabolically soft sites are protected by fluorine, while the iodine provides a synthetic handle. This dual functionality is not achievable with mono-fluorinated or non-fluorinated iodobenzoates [1].

Metabolic stability motif
Class-level inference
Vicinal difluoro pattern known to block CYP450-mediated oxidation at fluorinated positions
May support metabolic stability screening of derived compounds
In vitro microsomal stability data not publicly available
Drug Metabolism Pharmacokinetics Fluorine Chemistry Bioisosterism

Methyl 2,3-Difluoro-4-iodobenzoate: Optimal Applications


Polyhalogenated Biaryl Synthesis via Iodine Migration

Research groups focused on generating complex, fluorinated compound libraries can leverage the target compound's unique iodine migration chemistry. As demonstrated by Rausis et al., treatment with LDA followed by electrophilic trapping converts the 2,3-difluoro-4-iodo scaffold into 2,3-difluoro-4,6-diiodobenzoic acid, a densely functionalized intermediate inaccessible from simpler iodobenzoates [1]. This application scenario is ideal for laboratories seeking to explore novel chemical space in agrochemical or pharmaceutical lead generation programs.

Metabolically Stable Kinase & Retinoid Synthesis

The compound is the optimal choice for programs targeting kinase inhibitors or retinoid receptors where both a fluorine-mediated metabolic shield and an iodine-based coupling handle are required. Its validated use in the synthesis of a retinoid compound library (EP3428155) confirms its fitness for this purpose [2]. The methyl ester can be hydrolyzed to the free acid or directly used in Pd-catalyzed cross-coupling reactions to rapidly construct biaryl cores.

Chemoselective Sequential Cross-Coupling Methodology

The orthogonal reactivity of the C–I and C–F bonds in methyl 2,3-difluoro-4-iodobenzoate makes it an ideal substrate for developing new catalytic methods for chemoselective cross-coupling. The iodine atom can be selectively engaged in a Suzuki, Sonogashira, or Negishi coupling first, leaving the two fluorine atoms intact for a subsequent SNAr reaction or a challenging Ni-catalyzed C–F bond activation [3]. This sequential functionalization capability is a significant advantage over non-fluorinated or mono-halogenated analogs.

PET Tracer Radiosynthesis via Aryl Iodide

The aryl iodide group is a well-established precursor for rapid radiolabeling via palladium-mediated cross-coupling with [11C]methyl iodide or through iodine-isotope exchange reactions. The presence of the methyl ester provides a convenient functional group for further derivatization after radiolabeling. While mono-fluorinated analogs also support this application, the 2,3-difluoro pattern offers an added advantage for the tracer's metabolic profile [4].

Application
Selection Property
Validation Focus
Iodine migration-based library synthesis
Base-induced iodine migration reactivity
Regioisomer diversity assessment
Fluorinated biaryl scaffolds for kinase/retinoid research
Chemoselective C–I cross-coupling with fluorine retention
Metabolic stability screening of derived products
Sequential cross-coupling methodology development
Orthogonal C–I / C–F reactivity
Reaction condition compatibility and selectivity
PET tracer precursor radiosynthesis
Aryl iodide handle for rapid radiolabeling
Radiosynthesis efficiency and tracer stability
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